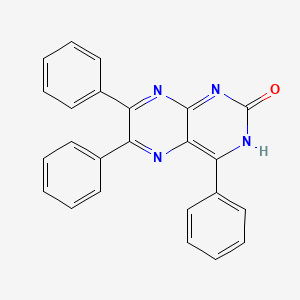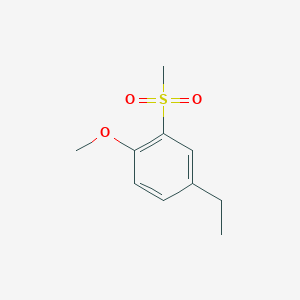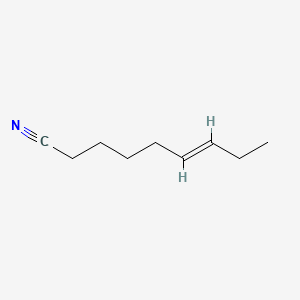![molecular formula C14H8Cl2O6S B14466689 [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid CAS No. 67575-40-0](/img/structure/B14466689.png)
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid: is a chemical compound known for its unique structure and properties It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a phenoxy group attached to a propanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid typically involves the condensation of thiophene derivatives with chlorinated phenoxy compounds. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled reaction environments to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or reduced carbonyl compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use as pharmaceuticals. The thiophene ring system is known for its pharmacological properties, making it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and corrosion inhibitors .
Mécanisme D'action
The mechanism of action of [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
Uniqueness: What sets [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid apart is its unique combination of a thiophene ring and a chlorinated phenoxy group. This structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
67575-40-0 |
|---|---|
Formule moléculaire |
C14H8Cl2O6S |
Poids moléculaire |
375.2 g/mol |
Nom IUPAC |
2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid |
InChI |
InChI=1S/C14H8Cl2O6S/c15-9-6(11(17)8-2-1-5-23-8)3-4-7(10(9)16)22-12(13(18)19)14(20)21/h1-5,12H,(H,18,19)(H,20,21) |
Clé InChI |
WEDRHXJXOOIYSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OC(C(=O)O)C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Hydroxyethyl)amino]dodecanoic acid](/img/structure/B14466606.png)
![3-[(1S,2R)-2-Methoxycyclohexyl]propanenitrile](/img/structure/B14466614.png)
![4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid](/img/structure/B14466622.png)
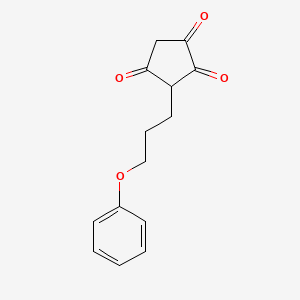
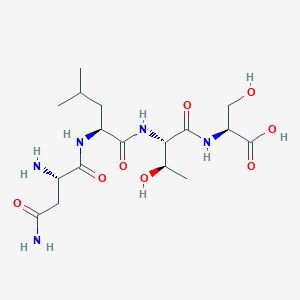
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]azo]phenyl]-, tetrasodium salt](/img/structure/B14466636.png)
![Methyl 4-{ethyl[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14466644.png)
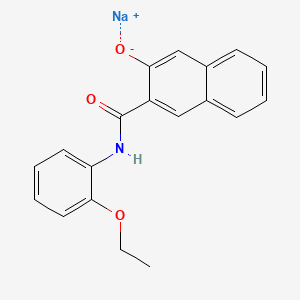
![6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B14466654.png)
![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)
